molecular formula C10H10F3NO2 B1428832 Methyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate CAS No. 1310095-75-0

Methyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate

Cat. No.: B1428832
CAS No.: 1310095-75-0
M. Wt: 233.19 g/mol
InChI Key: KEOQOJFJNWHXQN-UHFFFAOYSA-N
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Description

Methyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their diverse chemical properties and applications. This compound, in particular, is characterized by the presence of a trifluorophenyl group, which can impart unique chemical and physical properties.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: May be used in the study of biochemical pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate typically involves the esterification of 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetic acid with methanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid as a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound might involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nitrating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of Methyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing biochemical pathways. The trifluorophenyl group can enhance the compound’s binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(methylamino)-2-phenylacetate: Lacks the trifluorophenyl group, which can result in different chemical properties.

    Methyl 2-(methylamino)-2-(4-fluorophenyl)acetate: Contains a single fluorine atom, which may affect its reactivity and applications.

Uniqueness

The presence of the trifluorophenyl group in Methyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate imparts unique chemical properties, such as increased lipophilicity and stability, which can be advantageous in various applications.

Properties

IUPAC Name

methyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-14-9(10(15)16-2)5-3-6(11)8(13)7(12)4-5/h3-4,9,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOQOJFJNWHXQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC(=C(C(=C1)F)F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate
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Methyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate
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Methyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate
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Methyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate
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Methyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate

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